Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate
Description
Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a phenyl group at position 6 and a piperidine ring at position 2. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. The ethyl ester at position 3 contributes to its lipophilicity, which may influence bioavailability and metabolic stability.
Properties
Molecular Formula |
C24H30N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C24H30N2O4/c1-5-29-22(27)19-11-12-20(17-9-7-6-8-10-17)25-21(19)18-13-15-26(16-14-18)23(28)30-24(2,3)4/h6-12,18H,5,13-16H2,1-4H3 |
InChI Key |
FERUZEZWDCFNDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
Core Heterocycles : The target compound’s pyridine core differs from naphthyridine (), pyridazine (), and pyrimidine (). Pyridine derivatives are often utilized for their electron-deficient aromatic systems, facilitating π-π stacking in drug-receptor interactions.
Fluorinated groups in Goxalapladib () and ’s pyrimidine derivative improve metabolic stability and lipophilicity, whereas the target compound lacks halogenation.
Synthetic Routes: The target compound likely involves multi-step synthesis, including Boc protection and esterification. In contrast, ’s naphthyridine derivatives are synthesized via hydroxylamine condensation followed by hydrogenation, yielding diastereomers with distinct NMR profiles . Fluorinated analogs () require specialized reagents (e.g., trifluoromethylation agents), increasing synthetic complexity compared to the non-halogenated target compound.
Physicochemical and Spectroscopic Comparisons
- Solubility : The ethyl ester in the target compound and analogs () imparts moderate lipophilicity, but fluorination in and further reduces aqueous solubility.
- NMR Profiles :
- The target compound’s piperidine and phenyl protons would resonate near δ 1.2–1.3 (Boc methyl), δ 4.1–4.2 (ester CH2), and δ 7.2–8.5 (pyridine/aromatic protons), similar to ’s compounds .
- Diastereomers in exhibit split signals (e.g., δ 1.25 and 1.26 for ethyl ester CH3), highlighting the importance of stereochemical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
